molecular formula C13H13N B13611249 3-(Naphthalen-2-yl)prop-2-en-1-amine

3-(Naphthalen-2-yl)prop-2-en-1-amine

Cat. No.: B13611249
M. Wt: 183.25 g/mol
InChI Key: VDVQQKYYGQCMKR-ONEGZZNKSA-N
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Description

3-(Naphthalen-2-yl)prop-2-en-1-amine is an organic compound with the molecular formula C13H13N It features a naphthalene ring attached to a prop-2-en-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of naphthalene-2-carbaldehyde with allylamine in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Naphthalen-2-yl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Naphthalen-2-yl)prop-2-en-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

(E)-3-naphthalen-2-ylprop-2-en-1-amine

InChI

InChI=1S/C13H13N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-8,10H,9,14H2/b4-3+

InChI Key

VDVQQKYYGQCMKR-ONEGZZNKSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C/CN

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CCN

Origin of Product

United States

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